molecular formula C14H13NO2S B215209 Methyl 6-(benzylsulfanyl)nicotinate

Methyl 6-(benzylsulfanyl)nicotinate

Cat. No.: B215209
M. Wt: 259.33 g/mol
InChI Key: KHHLURLWLDYWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(benzylsulfanyl)nicotinate is a chemical compound built on a nicotinate (pyridine-3-carboxylate) core, which is a structure of high interest in medicinal chemistry and chemical biology. As an ester derivative of nicotinic acid, it shares a foundational skeleton with other researched nicotinate esters, such as methyl nicotinate and benzyl nicotinate, which are known to act as rubefacients by inducing peripheral vasodilation, or increased blood flow, upon topical application . The specific 6-(benzylsulfanyl) substitution on the pyridine ring is a key functional handle that differentiates this compound. The benzylsulfanyl (benzylthio) group can enhance lipophilicity, potentially influencing the compound's ability to cross biological membranes . This modification makes this compound a valuable intermediate for researchers. Its primary research applications include its use as a synthetic building block for the development of novel pharmaceutical compounds, particularly in the synthesis of more complex molecules with potential anti-inflammatory or vasoactive properties . It may also serve as a key precursor in materials science for the creation of functionalized heterocyclic systems. The mechanism of action for nicotinate esters is often associated with the activation of the HCA2 receptor in skin cells, including keratinocytes and Langerhans cells, leading to the release of prostaglandins and other mediators that cause local vasodilation . Researchers are encouraged to explore the specific properties and reactivity conferred by the benzylsulfanyl group in their experimental models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

methyl 6-benzylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2S/c1-17-14(16)12-7-8-13(15-9-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

KHHLURLWLDYWDX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C(C=C1)SCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SCC2=CC=CC=C2

solubility

3.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Properties of Methyl 6-Substituted Nicotinates

Compound Name Substituent (6-position) Molecular Formula Molecular Weight Key Physical Properties
Methyl 6-(benzylsulfanyl)nicotinate* -S-CH2C6H5 C14H13NO2S 283.33 (calc.) Not reported; expected higher lipophilicity
Methyl 6-(methylsulfanyl)nicotinate -S-Me C8H9NO2S 183.22 ChemSpider ID: 789130; CAS: 337311-46-3
Methyl 6-methylnicotinate -Me C8H9NO2 151.16 MP: 34°C; BP: 160°C/106 mmHg
Methyl 6-chloronicotinate -Cl C7H6ClNO2 171.58 CAS: 74470-40-9; used as synthetic precursor
Methyl 6-(trifluoromethyl)nicotinate -CF3 C8H6F3NO2 205.14 Soluble in acetone; insoluble in water
Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate -O-C6H4-CF3 C14H10F3NO3 297.23 No direct data; likely high stability

*Calculated data due to lack of direct evidence.

Preparation Methods

Direct Esterification of 6-(Benzylsulfanyl)Nicotinic Acid

The most straightforward approach involves esterifying 6-(benzylsulfanyl)nicotinic acid with methanol under acidic conditions. This method mirrors the synthesis of methyl nicotinate, where nicotinic acid reacts with methanol in the presence of concentrated sulfuric acid as a catalyst.

Procedure :

  • Reaction Setup : 6-(Benzylsulfanyl)nicotinic acid (1.0 equiv) is dissolved in anhydrous methanol.

  • Catalysis : Concentrated sulfuric acid (0.1–0.3 equiv) is added dropwise.

  • Reflux : The mixture is heated under reflux for 12–24 hours at 65–70°C.

  • Workup : Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and dried over sodium sulfate.

  • Purification : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

Challenges :

  • The thioether group may oxidize under prolonged acidic conditions, necessitating inert atmospheres.

  • Low yields (20–30%) due to steric hindrance from the bulky benzylsulfanyl group.

Transesterification of Methyl Nicotinate Derivatives

Alkaline-Catalyzed Thiol Exchange

Transesterification offers a viable route by replacing the methoxy group of methyl nicotinate with benzylsulfanyl. This method, inspired by the synthesis of menthyl nicotinate, employs strong alkoxide bases to activate the ester.

Procedure :

  • Base Activation : Methyl nicotinate (1.0 equiv) is treated with sodium methoxide (0.1–0.5 equiv) in anhydrous toluene.

  • Nucleophilic Attack : Benzyl mercaptan (1.2 equiv) is added dropwise at 0–5°C.

  • Reflux : The reaction proceeds at 110°C for 6–8 hours.

  • Quenching : The mixture is quenched with ice-cold water, and the pH is adjusted to 5.2–6.3 using dilute HCl.

  • Isolation : The product is extracted with dichloromethane, dried, and distilled under vacuum with activated carbon (0.3–1.2% w/w) to remove terpenic residues.

Optimization :

  • Catalyst : Sodium methoxide outperforms potassium tert-butoxide in minimizing side reactions.

  • Solvent : Toluene ensures optimal solubility and prevents thiol oxidation.

Yield : 65–87% under optimized conditions.

Nucleophilic Substitution on 6-Chloronicotinate Intermediates

Displacement with Benzylthiol

This two-step method involves synthesizing methyl 6-chloronicotinate followed by nucleophilic aromatic substitution (NAS) with benzylthiol.

Step 1: Chlorination

  • Substrate : Methyl nicotinate is treated with phosphorus oxychloride (POCl₃) at 80°C for 4 hours.

  • Isolation : Excess POCl₃ is removed under vacuum, yielding methyl 6-chloronicotinate.

Step 2: NAS Reaction

  • Reaction Conditions : Methyl 6-chloronicotinate (1.0 equiv), benzylthiol (1.5 equiv), and potassium carbonate (2.0 equiv) in DMF at 80°C for 12 hours.

  • Workup : The mixture is poured into ice-water, filtered, and recrystallized from ethanol.

Key Considerations :

  • Solvent : DMF enhances nucleophilicity of benzylthiol but requires thorough removal due to toxicity.

  • Yield : 50–60% with >95% purity by HPLC.

Condensation Reactions with Prefunctionalized Intermediates

Coupling of Methyl 6-Mercaptonicotinate with Benzyl Halides

A direct coupling strategy utilizes methyl 6-mercaptonicotinate and benzyl bromide under basic conditions.

Procedure :

  • Reaction : Methyl 6-mercaptonicotinate (1.0 equiv) and benzyl bromide (1.1 equiv) are stirred in THF with triethylamine (2.0 equiv) at 25°C for 4 hours.

  • Purification : The product is isolated via flash chromatography (hexane/ethyl acetate, 3:1).

Advantages :

  • Mild conditions preserve ester integrity.

  • High regioselectivity due to the thiol’s nucleophilicity.

Yield : 70–75%.

Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Temperature Yield Purity
Direct EsterificationH₂SO₄, MeOH65–70°C20–30%90–95%
TransesterificationNaOMe, Toluene110°C65–87%98%
NAS on 6-Chloro DerivativeK₂CO₃, DMF80°C50–60%95%
Thiol-Bromide CouplingEt₃N, THF25°C70–75%97%

Key Findings :

  • Transesterification and thiol-bromide coupling offer superior yields and scalability.

  • Direct esterification is limited by side reactions but valuable for small-scale synthesis.

Purification and Characterization

Distillation with Activated Carbon

Post-synthesis distillation in the presence of powdered activated carbon (0.3–1.2% w/w) under high vacuum (0.5–2.0 mbar) removes high-boiling impurities, yielding colorless methyl 6-(benzylsulfanyl)nicotinate.

Spectroscopic Confirmation

  • ¹H-NMR (DMSO-d₆): δ 8.82 (d, J=4.5 Hz, 1H, pyridine-H), 7.45–7.91 (m, 5H, benzyl), 4.26 (s, 2H, SCH₂), 3.71 (s, 3H, OCH₃).

  • IR : 1728 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S) .

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